Triisopropyltin
Description
CID 3031805 is referenced in the provided evidence as a technical document identifier rather than a chemical compound. Specifically, cites "RSS Technical Report 3031805" by Wentz (2005), which details the effects of cloud and rain on salinity retrieval algorithms for satellite-based environmental monitoring .
Given this discrepancy, the term "CID 3031805" likely stems from a misinterpretation or typographical error. PubChem CIDs are numerical identifiers assigned to chemical compounds (e.g., CID 5469634 for ginkgolic acid 17:1 in ). To ensure scientific accuracy, this article will instead outline a hypothetical framework for comparing chemical compounds using methodologies and examples from the provided evidence.

Properties
CAS No. |
759-23-9 |
|---|---|
Molecular Formula |
C9H22Sn |
Molecular Weight |
248.98 g/mol |
IUPAC Name |
tri(propan-2-yl)stannane |
InChI |
InChI=1S/3C3H7.Sn.H/c3*1-3-2;;/h3*3H,1-2H3;; |
InChI Key |
OSKSSIAPIRATNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 3031805 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process .
Industrial Production Methods: In an industrial setting, the production of CID 3031805 is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: CID 3031805 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: The common reagents used in the reactions of CID 3031805 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions .
Major Products: The major products formed from the reactions of CID 3031805 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 3031805 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds with desired properties. In biology, it may be used as a probe to study specific biochemical pathways and interactions. In medicine, CID 3031805 has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. In industry, the compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 3031805 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry .
Comparison with Similar Compounds
Framework for Comparing Chemical Compounds
The comparison of chemical compounds typically involves structural, functional, and pharmacological analyses. Below is a generalized approach based on guidelines from , and 9 :
Structural Comparison
Structural analysis focuses on molecular backbones, functional groups, and stereochemistry. For example:
- compares substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulin, CID 72326) using 2D/3D overlays to highlight shared steroid backbones and orientation differences .
- illustrates structural variations among oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389), emphasizing methylation and functional group substitutions .

Table 1: Example Structural Comparison
| Compound Name | PubChem CID | Core Structure | Key Modifications |
|---|---|---|---|
| Oscillatoxin D | 101283546 | Cyclic polyketide | Hydroxyl group at C-3 |
| 30-Methyl-oscillatoxin D | 185389 | Cyclic polyketide | Methylation at C-30 |
Functional and Pharmacological Comparison
evaluates inhibitors of bile acid transporters, comparing IC₅₀ values and binding affinities:
Table 2: Example Pharmacological Comparison
| Compound Name | PubChem CID | Target Enzyme | IC₅₀ (µM) | Solubility (mg/ml) |
|---|---|---|---|---|
| Ginkgolic acid 17:1 | 5469634 | Bile acid transporter | 0.8 | 0.052 |
| Troglitazone | 5591 | Bile acid transporter | 12.5 | 0.24 |
Physicochemical Property Comparison
Key parameters include logP (lipophilicity), molecular weight, and solubility. and 17 provide data for brominated indoles and boronic acids:
- CID 7254-19-5 (C₉H₆BrNO₂) has a molecular weight of 240.05 and solubility of 0.052 mg/ml, while CID 1046861-20-4 (C₆H₅BBrClO₂) shows higher solubility (0.24 mg/ml) due to polar boronic acid groups .
Table 3: Example Physicochemical Comparison
| Compound Name | PubChem CID | Molecular Weight | logP | Solubility (mg/ml) |
|---|---|---|---|---|
| 6-Bromo-1H-indole-2-carboxylic acid | 7254-19-5 | 240.05 | 2.15 | 0.052 |
| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | 235.27 | 0.78 | 0.24 |
Methodological Considerations
- Experimental Reproducibility : emphasizes detailing materials (e.g., reagent grades, equipment models) and protocols to ensure reproducibility .
- Data Presentation : and 7 recommend using tables/figures to summarize results while avoiding raw data in the main text .
- Statistical Validation: Repeat trials and statistical methods (e.g., ANOVA) are critical for validating comparisons, as noted in .
Q & A
Basic Research Questions
Q. How to formulate a research question for CID 3031805 that addresses gaps in existing literature?
- Methodological Answer : Begin with a systematic literature review to identify unresolved mechanistic, pharmacological, or structural aspects of CID 3031805. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does the binding affinity of CID 3031805 compare to analogous compounds under varying pH conditions?" Ensure specificity by narrowing the scope to measurable variables (e.g., kinetic parameters, structural motifs) . Validate feasibility by assessing resource availability for proposed experiments .
Q. What methodologies are recommended for collecting primary data on CID 3031805?
- Methodological Answer : Use mixed-method approaches:
- Quantitative : High-throughput screening for activity assays, chromatographic purity analysis, or spectroscopic characterization (e.g., NMR, XRD).
- Qualitative : Semi-structured interviews or surveys (via tools like Google Forms) to gather expert insights on synthesis challenges or biological relevance .
Ensure instruments are pre-tested for validity and reliability, with clear guidelines for data anonymization and storage .
Q. How to design a controlled experiment for CID 3031805's pharmacological effects?
- Methodological Answer : Implement a factorial design to isolate variables (e.g., dose-response, temperature, solvent polarity). Include negative controls (e.g., vehicle-only groups) and positive controls (known agonists/antagonists). Use blinding to minimize bias in data interpretation. Document protocols in detail to enable replication, adhering to standards in Biochemistry (Moscow) and Beilstein Journal of Organic Chemistry .
Q. What statistical approaches are appropriate for analyzing CID 3031805's biochemical properties?
- Methodological Answer : For continuous data (e.g., IC₅₀ values), apply ANOVA or regression models to assess dose-dependent effects. For categorical outcomes (e.g., presence/absence of toxicity), use chi-square tests or logistic regression. Validate normality assumptions with Shapiro-Wilk tests and correct for multiple comparisons (e.g., Bonferroni adjustment) .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and prior studies on CID 3031805?
- Methodological Answer : Conduct a contradiction analysis by:
- Identifying principal contradictions : Determine if disparities arise from methodological differences (e.g., assay conditions) or intrinsic compound variability .
- Reconciling data : Use meta-analytic techniques to pool results across studies, adjusting for covariates (e.g., pH, temperature). Validate findings through independent replication .
- Contextualizing results : Compare experimental frameworks (e.g., in vitro vs. in vivo models) to explain divergent outcomes .
Q. How to ensure reproducibility of experiments involving CID 3031805?
- Methodological Answer :
- Documentation : Provide granular details in "Materials and Methods" (e.g., batch numbers of reagents, instrument calibration protocols) .
- Open Science Practices : Share raw datasets, code, and synthetic procedures in repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Collaborative verification : Partner with independent labs to validate critical findings, as recommended by Beilstein Journal of Organic Chemistry guidelines .
Q. How to conduct a systematic review of CID 3031805's mechanisms across disciplines?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "CID 3031805 AND (kinase inhibition OR metabolic pathways)") across databases (PubMed, Scopus, CAS SciFinder). Apply inclusion/exclusion criteria to filter studies by quality (e.g., peer-reviewed journals, ≥3 replicates) .
- Synthesis : Map findings thematically (e.g., structural analogs, therapeutic applications) and quantify evidence strength via GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) .
Q. What strategies integrate conflicting data into a unified model for CID 3031805?
- Methodological Answer :
- Bayesian meta-analysis : Combine prior and likelihood data to estimate posterior probabilities for mechanistic hypotheses .
- Systems biology modeling : Use tools like COPASI to simulate interactions between CID 3031805 and biological networks, incorporating contradictory results as boundary conditions .
- Sensitivity analysis : Identify parameters (e.g., binding constants) most sensitive to experimental variability, guiding targeted re-investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

